molecular formula C8H6BrN3 B599631 3-(4-Bromophenyl)-1H-[1,2,4]triazole CAS No. 118863-62-0

3-(4-Bromophenyl)-1H-[1,2,4]triazole

Cat. No. B599631
M. Wt: 224.061
InChI Key: XJSPWQRTWATLKK-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a solution of hydrazine hydrate (1.96 mL, 40.4 mmol) in acetic acid (91.9 mL, 36.8 mmol) was added (E)-4-bromo-N-((dimethylamino)methylene)benzamide (9.38 g, 36.8 mmol) and the mixture stirred at 90° C. for 1.5 hours. The reaction mixture was concentrated to about 10 mL and diluted with ether (50 mL). The resulting white solid was collected by vacuum filtration, rinsing with excess ether, and dried to afford 5-(4-bromophenyl)-1H-1,2,4-triazole (5.48 g, 66%) which was carried on without further purification. LCMS (APCI+) m/z 224, 226 [M+H]+.
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
91.9 mL
Type
reactant
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2]N.C(O)(=O)C.[Br:8][C:9]1[CH:21]=[CH:20][C:12]([C:13](/[N:15]=[CH:16]/[N:17](C)C)=O)=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:21]=[CH:20][C:12]([C:13]2[NH:2][N:17]=[CH:16][N:15]=2)=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.96 mL
Type
reactant
Smiles
O.NN
Name
Quantity
91.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9.38 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)/N=C/N(C)C)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 90° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 10 mL
ADDITION
Type
ADDITION
Details
diluted with ether (50 mL)
FILTRATION
Type
FILTRATION
Details
The resulting white solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsing with excess ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.